Technical Guide: 1-Ethoxy-2-Iodobenzene (o-Iodophenetole)
Technical Guide: 1-Ethoxy-2-Iodobenzene (o-Iodophenetole)
Executive Summary
1-Ethoxy-2-iodobenzene (CAS: 614-73-3), frequently referred to as o-iodophenetole , is a critical aryl iodide building block in medicinal chemistry and materials science.[1][2] Unlike its para-substituted isomer, the ortho-substitution pattern introduces significant steric influence, altering the kinetics of oxidative addition in palladium-catalyzed cross-coupling reactions. This guide provides a definitive physicochemical profile, a self-validating synthesis workflow, and mechanistic insights into its utility in Suzuki-Miyaura coupling.
Part 1: Physicochemical Profile
The physical constants of 1-ethoxy-2-iodobenzene are governed by the heavy iodine atom and the electron-donating ethoxy group. The ortho positioning creates a dipole moment distinct from the para isomer, influencing its solubility and boiling point.
Table 1: Core Physical Properties[3]
| Property | Value / Description | Context & Notes |
| CAS Number | 614-73-3 | Distinct from p-iodophenetole (699-08-1).[1][3] |
| Molecular Formula | C₈H₉IO | MW: 248.06 g/mol |
| Appearance | Clear to pale yellow liquid | Darkens upon light exposure (iodine liberation). |
| Boiling Point | ~240–245 °C (est. at 760 mmHg) | Experimental Note: Often distilled at reduced pressure (e.g., ~125–130 °C at 15 mmHg) to prevent decomposition. |
| Density | ~1.65 g/mL (at 25 °C) | High density attributed to the iodine atom. |
| Refractive Index | High polarizability due to the aryl iodide system. | |
| Solubility | Miscible in DCM, Et₂O, THF, EtOAc | Hydrophobic; practically insoluble in water. |
| Stability | Light Sensitive | Store in amber glass under inert atmosphere (Ar/N₂). |
Part 2: Structural Analysis & Reactivity
The Ortho-Effect in Catalysis
The steric bulk of the ethoxy group at the ortho position (C1) relative to the iodine (C2) exerts a "gatekeeper" effect during catalysis.
-
Electronic Effect: The ethoxy group is a
-withdrawer but a strong -donor. This increases electron density on the ring, theoretically facilitating oxidative addition of the C-I bond to Pd(0). -
Steric Consequence: The proximity of the ethoxy oxygen can coordinate with metal centers (chelation assistance), potentially stabilizing transition states in lithiation or cross-coupling, but also hindering the approach of bulky ligands.
Part 3: Synthesis & Purification Protocol
Objective: Synthesis of 1-ethoxy-2-iodobenzene via Williamson Ether Synthesis. Rationale: This route is preferred over direct iodination of phenetole due to the difficulty in controlling regioselectivity (ortho vs. para) in electrophilic aromatic substitution.
Reagents
-
Substrate: 2-Iodophenol (1.0 eq)
-
Electrophile: Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Chosen for mild buffering capacity compared to NaH.
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Workflow
-
Activation: Charge a flame-dried round-bottom flask with 2-iodophenol and anhydrous DMF under N₂ atmosphere. Add K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Checkpoint: The solution may turn slightly yellow/orange.
-
-
Alkylation: Add Ethyl Iodide dropwise via syringe.
-
Control: Exothermic reaction; monitor internal temp < 40°C.
-
-
Reflux/Heating: Heat the mixture to 60°C for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product (
) is less polar than starting phenol ( ).
-
-
Workup:
-
Quench with water (dissolves inorganic salts).
-
Extract 3x with Diethyl Ether.
-
Wash combined organics with 1M NaOH (removes unreacted phenol—critical for purity).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: Vacuum distillation is recommended over column chromatography for scalability. Collect the fraction boiling at constant temperature under reduced pressure.
Visualization: Synthesis Workflow
Caption: Synthesis of 1-ethoxy-2-iodobenzene via Williamson Ether route with critical purification checkpoints.
Part 4: Applications in Drug Discovery
The primary utility of 1-ethoxy-2-iodobenzene lies in its role as an electrophile in Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
It reacts with aryl boronic acids to form biaryl ethers, a common scaffold in NSAIDs and kinase inhibitors.
Mechanism Specifics:
-
Oxidative Addition: The C-I bond is weak (approx. 65 kcal/mol), allowing rapid oxidative addition to Pd(0), typically the rate-limiting step for chlorides but fast for iodides.
-
Transmetalation: The ortho-ethoxy group can sterically hinder the approach of the boronate species, requiring slightly elevated temperatures or smaller phosphine ligands (e.g., SPhos) compared to para isomers.
-
Reductive Elimination: Forms the C-C bond.
Visualization: Catalytic Cycle
Caption: Pd-catalyzed cycle highlighting the entry point of 1-ethoxy-2-iodobenzene (Oxidative Addition).
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Peroxide Warning: As an ether, 1-ethoxy-2-iodobenzene can form explosive peroxides upon prolonged exposure to air.
-
Mitigation: Test with starch-iodide paper every 3 months. Store over molecular sieves or with BHT stabilizer.
-
-
Iodine Release: Discoloration (browning) indicates decomposition and release of free iodine (
).-
Remedy: Wash with dilute sodium thiosulfate (
) to restore purity.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136415, Benzene, 1-ethoxy-2-iodo-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
